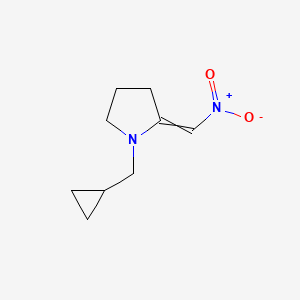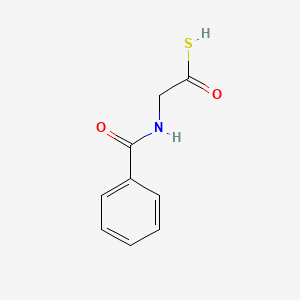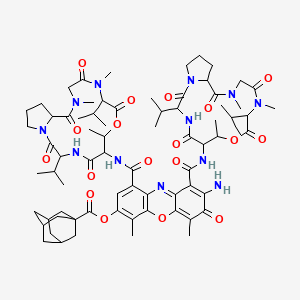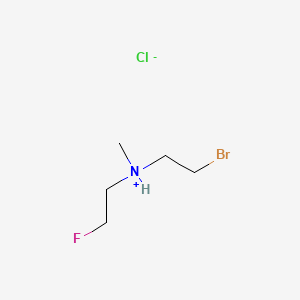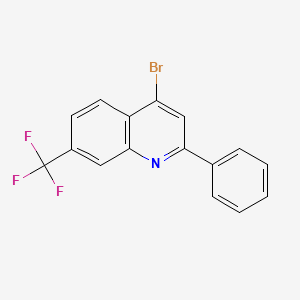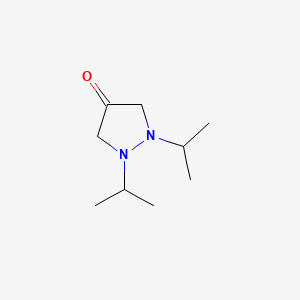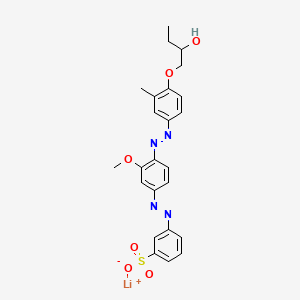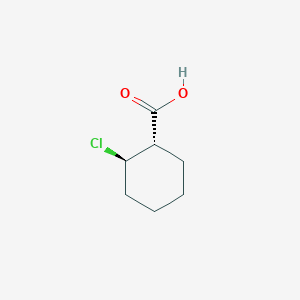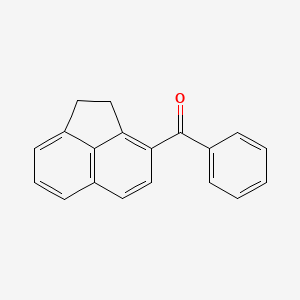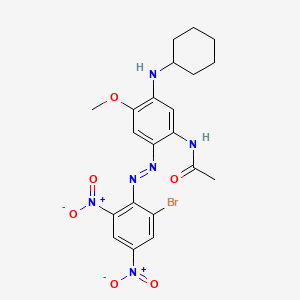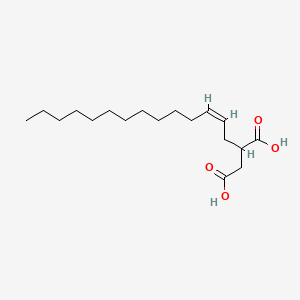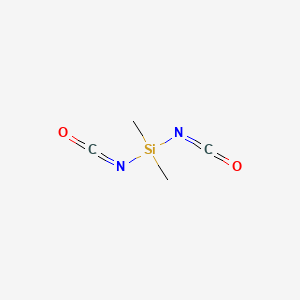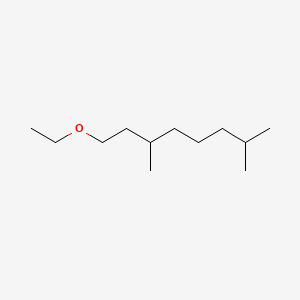![molecular formula C15H14N2O2 B13755971 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 2675-42-5](/img/structure/B13755971.png)
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2. It is a derivative of benzoic acid and contains a hydrazinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid typically involves the reaction of phenylhydrazine with acetophenone to form 1-phenyl-2-(1-phenylethylidene)hydrazine. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid: Unique due to its specific hydrazinyl and benzoic acid structure.
2-{2-[(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)methylene]hydrazinyl}methoxybenzo[d]thiazole: Similar in having a hydrazinyl group but differs in the overall structure and functional groups.
Uniqueness
This compound stands out due to its specific combination of a hydrazinyl group and a benzoic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2675-42-5 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[2-(1-phenylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-5-3-2-4-6-12)16-17-14-9-7-13(8-10-14)15(18)19/h2-10,17H,1H3,(H,18,19) |
InChI Key |
MRGAGDMCVDFJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


